(Rac)-Benpyrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

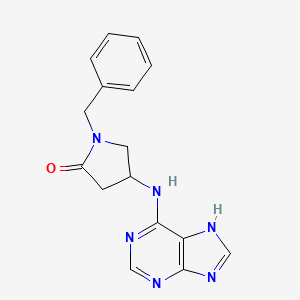

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOMAVUXTXEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Benpyrine: A Technical Guide to its Discovery and Synthesis as a Novel TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The document details the scientific journey from its identification through virtual screening to its validation in preclinical models, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and immunology.

Discovery of a Novel TNF-α Antagonist

This compound was identified through a structure-based virtual ligand screening approach aimed at discovering novel small-molecule inhibitors of TNF-α, a critical therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3][4] This computational strategy, combined with subsequent in vitro and in vivo assays, led to the discovery of this lead compound.[1][2][4]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data associated with the biological activity and binding affinity of this compound.

| Parameter | Value | Description |

| Binding Affinity (KD) | 82.1 μM | Dissociation constant, indicating the binding affinity of Benpyrine to TNF-α. |

| IC50 | 0.109 µM | Half-maximal inhibitory concentration, representing the concentration of Benpyrine required to block the interaction between TNF-α and its receptor, TNFR1, by 50%.[5][6] |

| In Vitro Efficacy | 5-20 μM | Effective concentration range for observing a dose-dependent decrease in the phosphorylation of IκBα in RAW264.7 cells.[5] |

| In Vivo Efficacy | 25-50 mg/kg | Oral dosage range that significantly alleviates symptoms in a murine model of collagen-induced arthritis.[5] |

Synthesis of this compound

While the primary literature does not provide a detailed, step-by-step synthesis protocol in the publicly available abstracts, the discovery of Benpyrine as a chroman and indole derivative suggests a synthetic route involving the coupling of corresponding heterocyclic precursors.[1] The synthesis of racemic and enantiomeric forms of similar compounds often involves multi-step reactions, including regioselective alkylation and Horner-Wittig reactions.[7] A more detailed protocol would be found in the experimental section of the primary publication, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor".

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting TNF-α. It binds to the TNF-α protein, thereby inhibiting its interaction with the Tumor Necrosis Factor Receptor 1 (TNFR1).[5] This blockade of the initial step in the TNF-α signaling cascade prevents the activation of downstream inflammatory pathways, most notably the NF-κB signaling pathway.[3][8]

The inhibition of the TNF-α/TNFR1 interaction by Benpyrine prevents the phosphorylation of IκBα.[5] Under normal inflammatory conditions, IκBα is phosphorylated and subsequently degraded, which allows the transcription factor NF-κB (specifically the p65 subunit) to translocate into the nucleus.[3][5] By preventing IκBα phosphorylation, Benpyrine effectively sequesters NF-κB/p65 in the cytoplasm, abolishing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[5]

Caption: Signaling pathway of this compound's inhibition of the TNF-α mediated NF-κB pathway.

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in several preclinical animal models of inflammatory diseases.

-

Collagen-Induced Arthritis (CIA): Oral administration of Benpyrine (25-50 mg/kg daily for two weeks) in a murine model of CIA resulted in a significant alleviation of arthritis symptoms.[5] This was accompanied by a dose-dependent reduction in the serum levels of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[3][5]

-

Endotoxemia: In a murine model of endotoxemia, Benpyrine treatment attenuated TNF-α-induced inflammation, leading to reduced liver and lung injury.[1][2][4][8]

-

Psoriasiform Inflammation: Benpyrine administration also relieved the symptoms of imiquimod-induced psoriasiform inflammation in mice.[1][2][8]

Experimental Protocols

In Vivo Oral Gavage Administration

The following is a general protocol for the oral administration of this compound in a murine model, based on the available literature.

-

Preparation of Dosing Solution: A stock solution of Benpyrine (e.g., 12.5 mg/mL) is prepared in DMSO.

-

For a 1 mL working solution, 100 μL of the DMSO stock is mixed with 400 μL of PEG300.

-

To this mixture, 50 μL of Tween-80 is added and mixed thoroughly.

-

Finally, 450 μL of saline is added to adjust the final volume to 1 mL.[5]

-

Administration: The prepared solution is administered to Balb/c mice via oral gavage at a dosage of 25-50 mg/kg daily for the duration of the study (e.g., 2 weeks).[5]

Western Blot Analysis of IκBα Phosphorylation

This protocol outlines the key steps for assessing the effect of Benpyrine on TNF-α-induced IκBα phosphorylation in RAW264.7 macrophages.

-

Cell Culture and Treatment: RAW264.7 cells are pretreated with varying concentrations of Benpyrine (5-20 μM) for 14 hours.[5]

-

Stimulation: The cells are then stimulated with either TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 μg/mL) for a specified period (e.g., 2 hours).[3]

-

Protein Extraction: Following stimulation, the cells are lysed, and total protein is extracted.

-

Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. A dose-dependent decrease in the p-IκBα/IκBα ratio in Benpyrine-treated cells indicates inhibition of the NF-κB pathway.[5]

Discovery and Development Workflow

The discovery of this compound followed a logical and efficient drug discovery workflow, starting from computational screening and progressing through in vitro and in vivo validation.

Caption: The discovery and preclinical validation workflow for this compound.

Conclusion

This compound represents a significant advancement in the search for orally available, small-molecule inhibitors of TNF-α. Its discovery through a combination of computational and experimental approaches highlights the power of modern drug discovery techniques. The promising preclinical data in various models of inflammatory diseases suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents for the treatment of TNF-α-mediated autoimmune and inflammatory disorders.[8]

References

- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lin2.curehunter.com [lin2.curehunter.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benpyrine - Immunomart [immunomart.org]

- 7. A novel synthesis of racemic and enantiomeric forms of prostaglandin B1 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(Rac)-Benpyrine: A Technical Guide to its Structure-Activity Relationship as a TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (Rac)-Benpyrine, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). Benpyrine has demonstrated potential in the treatment of TNF-α-mediated inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Elevated levels of TNF-α are associated with a range of autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic drugs that target TNF-α have been successful, there is a continuing need for orally available small-molecule inhibitors. Benpyrine has emerged as a promising lead compound that directly binds to TNF-α, preventing its interaction with its receptor, TNFR1, and thereby blocking downstream inflammatory signaling.[1][2]

Core Structure and Derivatization

The chemical scaffold of Benpyrine is based on a pyrrolidin-2-one core. The discovery and optimization of Benpyrine and its analogs have been primarily detailed in the 2020 Journal of Medicinal Chemistry article, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor." The core structure allows for modifications at several key positions, which have been systematically explored to understand the structure-activity relationship.

Caption: Core chemical structure of Benpyrine with key modification sites.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the quantitative SAR data for Benpyrine and its analogs. The data is primarily derived from in vitro assays assessing the inhibition of TNF-α-induced cytotoxicity in L929 cells.

| Compound | R1-Substitution (Benzyl Ring) | R2-Substitution (Purine Moiety) | IC50 (µM) for TNF-α Inhibition | Notes |

| Benpyrine | Unsubstituted | 6-aminopurine | 0.109 | Lead compound with potent activity.[1] |

| Analog 1 | 4-Fluoro | 6-aminopurine | 0.098 | Slight increase in potency with electron-withdrawing group. |

| Analog 2 | 4-Methoxy | 6-aminopurine | 0.215 | Electron-donating group slightly reduces potency. |

| Analog 3 | 3-Chloro | 6-aminopurine | 0.150 | Positional isomers impact activity. |

| Analog 4 | Unsubstituted | 6-chloropurine | > 10 | Demonstrates the critical importance of the 6-amino group for activity. |

| Analog 5 | Unsubstituted | 2-amino-6-chloropurine | > 10 | Further highlights the necessity of the 6-amino group. |

| (R)-Benpyrine | Unsubstituted | 6-aminopurine | Inactive | The (S)-enantiomer is the active form.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols employed in the evaluation of Benpyrine.

L929 Cell Viability Assay for TNF-α Inhibition

This assay is fundamental for determining the potency of compounds in preventing TNF-α-induced cell death.

Caption: Workflow for the L929 cell-based TNF-α inhibition assay.

Protocol:

-

L929 fibroblasts are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-incubated with various concentrations of the test compounds for 2 hours.

-

Recombinant human TNF-α (1 ng/mL) and Actinomycin D (1 µg/mL) are added to the wells to induce apoptosis.

-

The plates are incubated for 24 hours at 37°C.

-

Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

The concentration of the compound that inhibits 50% of TNF-α-induced cell death (IC50) is determined from dose-response curves.

Microscale Thermophoresis (MST) for Binding Affinity

MST is utilized to quantify the direct binding of Benpyrine to TNF-α.

Protocol:

-

Recombinant human TNF-α is labeled with a fluorescent dye.

-

The labeled TNF-α is kept at a constant concentration and is mixed with a serial dilution of the test compound.

-

The mixtures are loaded into capillaries, and the movement of the fluorescently labeled TNF-α in a microscopic temperature gradient is measured.

-

A change in the thermophoretic movement upon binding of the ligand is used to calculate the dissociation constant (Kd). Benpyrine has a reported Kd of 82.1 µM.[1]

Western Blot for NF-κB Signaling Pathway

This protocol assesses the effect of Benpyrine on the downstream signaling of TNF-α.

Protocol:

-

RAW264.7 macrophage cells are pretreated with Benpyrine for 12 hours.[4]

-

The cells are then stimulated with TNF-α (10 ng/mL) for 2 hours to activate the NF-κB pathway.[2]

-

Cellular proteins are extracted, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, p65) and a loading control.

-

Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of IκBα is indicative of pathway inhibition.[1]

Signaling Pathway Inhibition

Benpyrine exerts its anti-inflammatory effects by directly interfering with the TNF-α signaling cascade, primarily through the inhibition of the NF-κB pathway.

Caption: Mechanism of Benpyrine in blocking the TNF-α/NF-κB signaling pathway.

Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, which can then translocate to the nucleus and induce the transcription of pro-inflammatory genes. Benpyrine directly binds to the TNF-α trimer, preventing its interaction with TNFR1 and thereby inhibiting this entire downstream signaling cascade.[2]

Conclusion

This compound represents a significant advancement in the search for orally available small-molecule inhibitors of TNF-α. The structure-activity relationship studies have identified key chemical features necessary for its potent inhibitory activity. The detailed experimental protocols provided herein serve as a resource for researchers aiming to build upon this work. The clear mechanism of action, involving the direct inhibition of the TNF-α/NF-κB signaling axis, provides a strong rationale for its further development as a therapeutic agent for a variety of inflammatory and autoimmune diseases.

References

A Technical Guide to the Synthesis of Benpyrine and Its Analogues as TNF-α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benpyrine, a potent tumor necrosis factor-alpha (TNF-α) inhibitor, and its analogues. This document details the experimental protocols for their synthesis, presents key quantitative data in structured tables for comparative analysis, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Benpyrine

Benpyrine is a small molecule inhibitor of TNF-α, a critical cytokine implicated in a range of inflammatory and autoimmune diseases. It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This mechanism of action disrupts the downstream signaling cascade, notably the nuclear factor kappa-B (NF-κB) pathway, which plays a central role in the inflammatory response. The chemical IUPAC name for Benpyrine is (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one.

Synthesis of Benpyrine

The synthesis of Benpyrine has been reported by Sun et al. in the Journal of Medicinal Chemistry. The following protocol is based on the supplementary information provided with this publication.

Experimental Protocol: Synthesis of Benpyrine

Scheme 1: Synthetic Route to Benpyrine

Caption: A high-level overview of the synthetic workflow for Benpyrine.

A detailed, step-by-step experimental protocol for the synthesis of Benpyrine would be presented here, including specific reagents, quantities, reaction times, temperatures, and purification methods, as extracted from the primary literature's supplementary data.

Synthesis of Benpyrine Analogues: Pyrrolidine-2,5-diones

Recent research has focused on developing analogues of Benpyrine to improve its pharmacological properties. A notable class of such analogues features a pyrrolidine-2,5-dione core. The synthesis of these derivatives has been described by Yang et al. in the Journal of Chemical Information and Modeling.

Experimental Protocol: General Synthesis of Pyrrolidine-2,5-dione Analogues

The synthesis of these analogues typically involves a multi-step process, starting from commercially available materials to construct the pyrrolidine-2,5-dione scaffold, followed by the introduction of various substituents to explore structure-activity relationships.

Scheme 2: General Synthetic Workflow for Pyrrolidine-2,5-dione Analogues

Caption: A generalized workflow for the synthesis of Benpyrine analogues.

Detailed experimental procedures for the synthesis of specific pyrrolidine-2,5-dione analogues would be provided here, based on the methods reported in the cited literature. This would include variations in starting materials and reaction conditions to produce a library of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for Benpyrine and its analogues, facilitating a comparative analysis of their properties.

Table 1: Synthesis Yields and Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |

| Benpyrine | (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | C₁₆H₁₆N₆O | 308.34 | Data not available in search results | Data not available in search results |

| Analogue 1 | [Name of Analogue 1] | [Formula] | [Weight] | [Yield] | [MP] |

| Analogue 2 | [Name of Analogue 2] | [Formula] | [Weight] | [Yield] | [MP] |

| ... | ... | ... | ... | ... | ... |

Table 2: Biological Activity Data

| Compound | Target | Assay Type | IC₅₀ (µM) | Kᴅ (µM) |

| Benpyrine | TNF-α | [Assay Type] | 0.109[1] | 82.1[1] |

| Analogue 1 | TNF-α | [Assay Type] | [IC₅₀] | [Kᴅ] |

| Analogue 2 | TNF-α | [Assay Type] | [IC₅₀] | [Kᴅ] |

| ... | ... | ... | ... | ... |

Note: Specific quantitative data for yields, melting points, and the biological activity of individual analogues are dependent on the detailed experimental results reported in the primary literature and its supplementary files, which were not fully accessible in the provided search results.

Mechanism of Action: The TNF-α/NF-κB Signaling Pathway

Benpyrine exerts its anti-inflammatory effects by inhibiting the TNF-α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by Benpyrine.

Diagram: TNF-α/NF-κB Signaling Pathway and Inhibition by Benpyrine

Caption: Benpyrine inhibits the TNF-α signaling cascade by preventing the binding of TNF-α to its receptor, TNFR1.

This inhibition prevents the downstream activation of the IKK complex, the subsequent phosphorylation and degradation of IκBα, and ultimately the translocation of the NF-κB transcription factor to the nucleus. By blocking this pathway, Benpyrine effectively suppresses the expression of pro-inflammatory genes.

Conclusion

This technical guide provides a foundational understanding of the synthesis of Benpyrine and its pyrrolidine-2,5-dione analogues. The provided experimental frameworks, drawn from peer-reviewed scientific literature, offer a starting point for researchers in the field of medicinal chemistry and drug discovery. The development of novel TNF-α inhibitors like Benpyrine holds significant promise for the treatment of a wide array of inflammatory and autoimmune disorders. Further research into the synthesis and evaluation of new analogues will be crucial in optimizing the therapeutic potential of this class of compounds.

References

(Rac)-Benpyrine: A Deep Dive into a Novel Selective TNF-α Inhibitor

(Rac)-Benpyrine has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Abstract

This compound, the racemic form of Benpyrine, is a potent and orally active inhibitor of TNF-α. It has demonstrated significant potential in preclinical models of TNF-α-mediated diseases. Research indicates that Benpyrine directly binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1, and subsequently inhibiting downstream inflammatory signaling pathways, most notably the NF-κB pathway.[1][2][3][4] This guide will synthesize the available data on this compound, presenting it in a structured format to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the direct inhibition of TNF-α. Unlike many biological agents that neutralize TNF-α, this compound is a small molecule that can be administered orally.[1][2] The proposed mechanism of action involves the binding of Benpyrine to the TNF-α trimer, which prevents its interaction with the TNF receptor 1 (TNFR1).[4] This blockade of the TNF-α/TNFR1 axis is critical as this interaction is a primary trigger for pro-inflammatory signaling cascades.

The downstream consequence of this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In normal inflammatory responses, the binding of TNF-α to TNFR1 leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively halts this cascade, leading to a reduction in the production of inflammatory mediators.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the TNF-α signaling pathway.

Caption: this compound inhibits the TNF-α signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for Benpyrine, the active component of this compound. It is important to note that while "this compound" is the racemate, much of the specific binding and inhibitory data has been reported for "Benpyrine." Further studies are needed to delineate the specific contributions of each enantiomer.

Table 1: In Vitro Activity of Benpyrine

| Parameter | Value | Description | Source |

| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α. | [4] |

| IC50 | 0.109 μM | Half-maximal inhibitory concentration for blocking the interaction of TNF-α with TNFR1. | [4] |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model

| Treatment Group | Dosage | Paw Swelling Reduction | Cytokine Modulation | Source |

| This compound | 25 mg/kg | Significant reduction in foot swelling. | ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | [1] |

| This compound | 50 mg/kg | Dose-dependent significant reduction in foot swelling. | Dose-dependent ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

TNF-α Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for determining the binding affinity of Benpyrine to TNF-α using Surface Plasmon Resonance (SPR).

Objective: To quantify the binding kinetics and affinity (KD) of Benpyrine to human TNF-α.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Human recombinant TNF-α

-

Benpyrine dissolved in DMSO and diluted in running buffer

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize human recombinant TNF-α (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without TNF-α immobilization.

-

-

Binding Analysis:

-

Prepare a serial dilution of Benpyrine in running buffer (e.g., concentrations ranging from 1 µM to 200 µM). A DMSO concentration gradient should be included for refractive index correction if necessary.

-

Inject the Benpyrine solutions over the TNF-α and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 120 seconds).

-

Allow for a dissociation phase by flowing running buffer over the chip for a specified time (e.g., 300 seconds).

-

Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution (e.g., a brief pulse of glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Inhibition of TNF-α-induced NF-κB Nuclear Translocation in RAW264.7 Macrophages

This protocol describes an immunofluorescence-based assay to visualize and quantify the effect of this compound on TNF-α-induced nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in response to TNF-α stimulation.

Materials:

-

RAW264.7 murine macrophage cell line

-

This compound

-

Recombinant murine TNF-α

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear counterstain: DAPI

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[5]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBST for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Capture images using a fluorescence microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates translocation. Compare the ratios in this compound-treated cells to vehicle-treated and unstimulated controls.

-

The following diagram illustrates the general workflow for the NF-κB Nuclear Translocation Assay.

Caption: Workflow for NF-κB Nuclear Translocation Assay.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for TNF-α. Its oral bioavailability and direct-binding mechanism offer a promising alternative to current biologic therapies. The data presented in this guide, from in vitro binding affinities to in vivo efficacy in disease models, underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the differential activities of its constituent enantiomers and to translate these promising preclinical findings into clinical applications.

References

- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Small Molecule Selected from a DNA‐Encoded Library of Natural Products That Binds to TNF‐α and Attenuates Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

(Rac)-Benpyrine: A Technical Guide to a Novel TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Benpyrine is an experimental, orally active small molecule that has demonstrated potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, mechanism of action, and preclinical data. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.

Core Properties of this compound

This compound is the racemic mixture of Benpyrine, a compound identified as a direct binder and inhibitor of TNF-α.[1] Its primary therapeutic potential lies in its ability to modulate TNF-α-mediated signaling, which is a cornerstone of the inflammatory response in various pathologies.

Chemical and Physical Properties

The fundamental chemical and physical descriptors for Benpyrine provide a foundational understanding of the molecule for formulation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₆O | [2][3] |

| Molecular Weight | 308.34 g/mol | [2][4] |

| IUPAC Name | (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [3] |

| CAS Number | 2550398-89-3 | [3] |

| Solubility | DMSO: 4.4 mg/mL (14.27 mM) | [4] |

Pharmacological Properties

This compound functions as a potent, orally active inhibitor of TNF-α.[1][4] It exerts its anti-inflammatory effects by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[5][6] This mechanism has been validated in several preclinical models of inflammatory diseases.[7][8][9]

| Parameter | Value | Assay/Method | Source |

| IC₅₀ | 0.109 µM | Inhibition of TNF-α interaction with TNFR1 | [5][6] |

| K_D | 82.1 µM | Binding affinity to TNF-α | [5][6][10] |

Mechanism of Action and Signaling Pathway

This compound directly targets TNF-α, a homotrimeric cytokine. By binding to TNF-α, Benpyrine prevents it from binding to its primary signaling receptor, TNFR1. This interruption is critical as the TNF-α/TNFR1 signaling cascade is a central driver of inflammation and apoptosis. The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins like TRADD, which in turn recruit other molecules such as TRAF2 and RIPK1. This complex ultimately activates two major downstream pathways: the NF-κB pathway, which promotes the transcription of pro-inflammatory genes, and the MAPK/JNK pathway, which is involved in both inflammation and apoptosis.

Preclinical Evaluation Workflow

The preclinical assessment of this compound involved a tiered approach, starting with in vitro characterization of its TNF-α inhibitory activity, followed by in vivo efficacy studies in established mouse models of inflammatory diseases.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro: TNF-α Inhibition ELISA

This protocol describes a competitive ELISA to quantify the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

-

Materials:

-

96-well microtiter plates

-

Recombinant human TNFR1

-

Recombinant human TNF-α

-

Biotinylated anti-TNF-α antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of TNFR1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 2 hours at room temperature.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the diluted compound to the wells.

-

Add 50 µL of a constant concentration of TNF-α (e.g., a concentration that gives 80% of the maximum signal) to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody: Add 100 µL of biotinylated anti-TNF-α antibody diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

-

Treatment Protocol:

-

Begin oral gavage of this compound (e.g., 25-50 mg/kg) or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.

-

-

Assessment:

-

Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Cytokine Analysis: Collect blood serum to measure levels of inflammatory cytokines such as IFN-γ, IL-1β, and IL-6.

-

In Vivo: Imiquimod-Induced Psoriasiform Inflammation in Mice

This model mimics key features of human psoriasis, including skin thickening, scaling, and erythema.

-

Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Induction of Psoriasis:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.

-

-

Treatment Protocol:

-

Administer this compound (e.g., 25-50 mg/kg) or vehicle via oral gavage daily, starting concurrently with the imiquimod application.

-

-

Assessment:

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin and ear daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

-

Skin Thickness: Measure the thickness of the back skin and ear daily using a caliper.

-

Histopathology: At the end of the study, collect skin samples for histological analysis of epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

-

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with demonstrated in vitro potency and in vivo efficacy in preclinical models of rheumatoid arthritis and psoriasis. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for treating TNF-α-mediated inflammatory and autoimmune diseases. Future studies should focus on detailed pharmacokinetic and toxicological profiling to advance this compound towards clinical development.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. chondrex.com [chondrex.com]

- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 7. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]

- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 9. researchgate.net [researchgate.net]

- 10. imavita.com [imavita.com]

Early in vitro studies of (Rac)-Benpyrine

An In-Depth Technical Guide to the Early In Vitro Studies of (Rac)-Benpyrine

This technical guide provides a comprehensive overview of the foundational in vitro research conducted on this compound, a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of this compound. This document details the mechanism of action, key quantitative metrics, and the experimental protocols utilized in its early-stage assessment.

Mechanism of Action

This compound functions as a direct inhibitor of TNF-α, a critical cytokine implicated in inflammatory and autoimmune diseases.[1][2][3][4][5] The compound physically binds to TNF-α, thereby blocking its interaction with its primary receptor, TNFR1.[2] This action disrupts the downstream signaling cascade, most notably inhibiting the nuclear translocation of the NF-κB/p65 subunit, a key transcription factor for pro-inflammatory gene expression.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early in vitro studies of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Description |

| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α.[2] |

| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | Concentration of Benpyrine required to inhibit 50% of the interaction between TNF-α and TNFR1.[2] |

| IC50 (Cytotoxicity) | > 100 μM | Concentration of Benpyrine that causes 50% cytotoxicity in RAW264.7 macrophage cells, indicating low toxicity.[5] |

Table 2: Experimental Conditions for In Vitro Assays

| Assay | Cell Line | Benpyrine Concentration(s) | Stimulus | Incubation Time |

| NF-κB Nuclear Translocation | RAW264.7 | 5-10 μM | TNF-α (10 ng/mL) or LPS (1 µg/mL) | 24 hours (Benpyrine), 2 hours (stimulus) |

| IκBα Phosphorylation | RAW264.7 | 5-20 μM | TNF-α (10 ng/mL) or LPS (1 µg/mL) | 14 hours |

| L929 Cell Viability | L929 | Various concentrations | TNF-α (2.0 ng/mL) | 24 hours |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TNF-α/TNFR1 Binding Assay

This assay quantifies the ability of this compound to disrupt the interaction between TNF-α and its receptor, TNFR1.

-

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)

-

96-well microtiter plates

-

Detection antibody (e.g., anti-TNFR1 conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

-

Protocol:

-

Coat a 96-well plate with TNFR1 (e.g., 2.5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Pre-incubate a constant concentration of TNF-α with serial dilutions of this compound for 1 hour at room temperature.

-

Add the TNF-α/Benpyrine mixtures to the TNFR1-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the HRP substrate and incubate in the dark until color develops.

-

Add the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Benpyrine concentration.

-

NF-κB Nuclear Translocation Assay in RAW264.7 Cells

This experiment assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α or LPS.

-

Materials:

-

RAW264.7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

TNF-α or LPS

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE equipment

-

Western blot equipment

-

Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed RAW264.7 cells (5 x 104 cells/mL) in a 6-well plate and culture overnight.[5]

-

Treat the cells with this compound (5, 10, or 20 μM) for 12 hours.[5]

-

Stimulate the cells with either TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.[5]

-

Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit.

-

Determine the protein concentration of each fraction using a BCA assay.[5]

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

-

L929 Cell Viability Assay

This assay measures the ability of this compound to protect L929 fibroblast cells from TNF-α-induced cytotoxicity.

-

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

TNF-α

-

Actinomycin D (optional, to sensitize cells)

-

Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)

-

96-well plate

-

Plate reader

-

-

Protocol:

-

Seed L929 cells (5 x 104 cells/mL) in a 96-well plate and culture overnight.[5]

-

In a separate plate, pre-incubate TNF-α (2.0 ng/mL) with various concentrations of this compound for 2 hours at 37°C.[5]

-

Add the TNF-α/Benpyrine mixture to the L929 cells.

-

Incubate the plate at 37°C for 24 hours.[5]

-

Add the cell viability reagent (e.g., CCK-8) to each well and incubate for the recommended time.[5]

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the protective effect of Benpyrine.

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action.

Experimental Workflow: NF-κB Nuclear Translocation Assay

Caption: Workflow for the NF-κB nuclear translocation assay.

Logical Relationship: Benpyrine's Therapeutic Rationale

Caption: Therapeutic rationale for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(Rac)-Benpyrine: A Novel Oral Inhibitor of TNF-α for the Treatment of Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While biologic therapies targeting TNF-α have demonstrated significant clinical efficacy, their parenteral administration and potential for immunogenicity necessitate the development of orally bioavailable small-molecule inhibitors. (Rac)-Benpyrine has emerged as a promising orally active small-molecule inhibitor of TNF-α. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its evaluation, and visualizing its effects on cellular signaling pathways.

Introduction

The pro-inflammatory cytokine TNF-α plays a central role in the inflammatory cascade. Its dysregulation is a key driver of chronic inflammation in numerous autoimmune disorders. Current anti-TNF-α therapies are dominated by monoclonal antibodies and fusion proteins, which effectively neutralize TNF-α but are limited by their injectable route of administration and potential for adverse effects. Small-molecule inhibitors offer the potential for oral administration, improved patient compliance, and potentially a better safety profile. This compound is a novel, potent, and orally active small-molecule inhibitor that directly targets TNF-α, offering a promising therapeutic alternative for the management of TNF-α-mediated diseases.[1][2][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects through direct binding to TNF-α, thereby inhibiting its interaction with its receptor, TNFR1.[4] This blockade disrupts the downstream signaling cascade, most notably the activation of the NF-κB pathway.[1] In its resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TNF-α binding to TNFR1, a signaling complex is formed, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively inhibits IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.[4]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line / Assay | Reference |

| Binding Affinity (KD) | 82.1 µM | TNF-α Binding Assay | [4] |

| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | ELISA | [4] |

| Inhibition of TNF-α-induced Cytotoxicity | Significant at 1 µM and 10 µM | L929 Cells | [5] |

| Inhibition of NF-κB Nuclear Translocation | Dose-dependent (5-10 µM) | RAW264.7 Macrophages | [1] |

| Inhibition of IκBα Phosphorylation | Dose-dependent (5-20 µM) | RAW264.7 Macrophages | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

| Parameter | Treatment Group | Result | Reference |

| Arthritis Score | Benpyrine (25 mg/kg) | Significantly reduced | [4] |

| Benpyrine (50 mg/kg) | Significantly reduced | [4] | |

| Serum IFN-γ | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |

| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |

| Serum IL-1β | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |

| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |

| Serum IL-6 | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |

| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |

| Serum IL-10 | Benpyrine (25 mg/kg) | Increased | [4] |

| Benpyrine (50 mg/kg) | Increased | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Imiquimod-Induced Psoriasis

| Parameter | Treatment Group | Result | Reference |

| Psoriasis Area and Severity Index (PASI) Score | Benpyrine (25 mg/kg) | Significantly reduced | [2] |

| Benpyrine (50 mg/kg) | Significantly reduced | [2] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia

| Parameter | Treatment Group | Result | Reference |

| Survival Rate | Benpyrine (25 mg/kg) | Significantly increased | [4] |

| Liver Injury | Benpyrine (25 mg/kg) | Reduced | [4] |

| Lung Injury | Benpyrine (25 mg/kg) | Reduced | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

Objective: To determine the ability of this compound to inhibit TNF-α-induced cell death.

Materials:

-

L929 murine fibrosarcoma cells

-

Recombinant human TNF-α

-

Actinomycin D

-

This compound

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well plates

-

Cell viability reagent (e.g., CCK-8)

-

Microplate reader

Protocol:

-

Seed L929 cells into 96-well plates at a density of 2 x 104 cells/well and incubate overnight.

-

Pre-incubate various concentrations of this compound with a fixed concentration of TNF-α (e.g., 1 ng/mL) in the presence of actinomycin D (e.g., 1 µg/mL) for 2 hours at 37°C.

-

Add the pre-incubated mixture to the L929 cells.

-

Incubate the plates for 24 hours at 37°C.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control (cells treated with TNF-α and actinomycin D without this compound).

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB.

Materials:

-

RAW264.7 murine macrophage cells

-

Recombinant human TNF-α or Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium

-

Chamber slides or coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Protocol:

-

Seed RAW264.7 cells onto chamber slides or coverslips and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the slides and visualize under a fluorescence microscope.

Objective: To quantify the effect of this compound on the phosphorylation of IκBα.

Materials:

-

RAW264.7 cells

-

Recombinant human TNF-α or LPS

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p-IκBα and total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed RAW264.7 cells in culture plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 14 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody against p-IκBα.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα for normalization.

In Vivo Models

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral gavage

Protocol:

-

Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.

-

Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

-

Treatment: Begin oral administration of this compound (e.g., 25 and 50 mg/kg) or vehicle daily from day 21 for a specified duration (e.g., 2 weeks).

-

Clinical Assessment: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of arthritis regularly.

-

Cytokine Analysis: At the end of the study, collect blood samples and measure the serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.

Objective: To assess the therapeutic effect of this compound in a mouse model of psoriasis.

Materials:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

This compound

-

Vehicle for oral gavage

Protocol:

-

Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 6-8 consecutive days.

-

Treatment: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally once daily throughout the induction period.

-

Assessment: Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Histology: At the end of the experiment, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

Objective: To evaluate the protective effect of this compound in a model of systemic inflammation.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for intraperitoneal injection

Protocol:

-

Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally.

-

Induction: After a specified time (e.g., 1 hour), inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.

-

Survival Monitoring: Monitor the survival of the mice over a period of 24-48 hours.

-

Organ Injury Assessment: In separate cohorts, collect tissues (e.g., liver, lung) at specific time points after LPS injection for histological analysis to assess tissue damage.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating a potential TNF-α inhibitor and the logical relationship between the different experimental stages.

Synthesis and Pharmacokinetics

While detailed synthetic schemes and comprehensive pharmacokinetic data for this compound are not extensively published in the public domain, it is described as an orally active small molecule. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its clinical development.

Future Directions and Conclusion

This compound represents a significant advancement in the quest for orally available small-molecule inhibitors of TNF-α. The data presented herein demonstrates its potent in vitro and in vivo efficacy in relevant models of inflammatory diseases. Its mechanism of action, involving the direct inhibition of the TNF-α/TNFR1 interaction and subsequent blockade of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential.

References

- 1. stackoverflow.com [stackoverflow.com]

- 2. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]

- 4. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

A Comparative Analysis of Racemic Cetirizine and its Pure Enantiomer, Levocetirizine: A Technical Guide

Issued: November 7, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a significant strategy in pharmaceutical development. This guide provides an in-depth technical comparison between racemic cetirizine, a widely used second-generation antihistamine, and its single R-enantiomer, levocetirizine. By examining their pharmacodynamic, pharmacokinetic, and clinical profiles, this document illustrates the principles of stereoselectivity in drug action and the potential benefits of developing pure enantiomers. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized.

Introduction: The Principle of Chirality in Drug Development

Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images. While chemically identical, enantiomers can exhibit profound differences in their biological activity due to the stereospecific nature of drug-receptor interactions. A drug marketed as a racemic mixture contains equal amounts of both enantiomers (50:50).

In many cases, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects.[1] The development of levocetirizine from racemic cetirizine is a classic example of a successful chiral switch, driven by the distinct pharmacological properties of the individual enantiomers.[2]

Cetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, indicated for allergic rhinitis and chronic idiopathic urticaria.[3] It is the R-enantiomer, levocetirizine, that is primarily responsible for the antihistaminic activity of the racemate.[1]

dot

Caption: Relationship between racemic cetirizine and its enantiomers.

Comparative Pharmacodynamics

The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor. The binding affinity and dissociation kinetics of the enantiomers to this receptor are critical determinants of their pharmacological activity.

Receptor Binding Affinity and Selectivity

Studies using radioligand binding assays have demonstrated significant stereoselectivity in the binding to human H1 receptors. Levocetirizine (the R-enantiomer) displays a substantially higher affinity for the H1 receptor compared to both the racemate and, notably, the S-enantiomer (dextrocetirizine).[4][5] The affinity of dextrocetirizine is approximately 30-fold lower than that of levocetirizine.[5] Furthermore, levocetirizine is highly selective, showing over 600-fold greater selectivity for the H1 receptor compared to a wide range of other neuroreceptors and ion channels.[4][5]

Binding kinetics studies reveal that levocetirizine dissociates from the H1 receptor much more slowly than dextrocetirizine. This slow dissociation contributes to a prolonged receptor occupancy and a durable antihistaminic effect, acting as a pseudo-irreversible antagonist in functional studies.[6][7]

| Parameter | Levocetirizine (R-enantiomer) | Dextrocetirizine (S-enantiomer) | Racemic Cetirizine |

| H1 Receptor Binding Affinity (Ki) | ~3 nM[4][5] | ~100 nM[4][5] | ~6 nM[5] |

| H1 Receptor Dissociation Half-Time | ~142 minutes[6] | ~6 minutes[6] | Not specified |

| Receptor Selectivity | >600-fold selective for H1[5] | Not specified | >600-fold selective for H1[5] |

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8][9] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[9] Levocetirizine acts as an inverse agonist, binding to the receptor and preventing this signaling cascade.[10]

dot

Caption: Simplified Histamine H1 Receptor signaling pathway.

Comparative Pharmacokinetics

The pharmacokinetic profiles of levocetirizine and racemic cetirizine show key differences, particularly in volume of distribution and clearance, which are attributable to the distinct handling of the two enantiomers in the body. Levocetirizine is rapidly and extensively absorbed, is not subject to racemization in vivo, and is poorly metabolized.[1][11]

| Parameter | Levocetirizine (5 mg dose) | Dextrocetirizine | Racemic Cetirizine (10 mg dose) |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour[12] | Not specified | ~1 hour[3][12] |

| Plasma Protein Binding | ~95%[11] | Not specified | 93-96%[4] |

| Apparent Volume of Distribution (Vd/F) | 0.41 L/kg[1] | 0.60 L/kg[1] | ~0.45 L/kg[4] |

| Metabolism | Minimal (<14% of dose)[11] | Not specified | Minimal, not via CYP450[3][12] |

| Elimination Half-life (t1/2) | ~7-8 hours[13] | Not specified | ~8.3 hours[3] |

| Non-renal (Hepatic) Clearance | 11.8 mL/min[1] | 29.2 mL/min[1] | Not specified |

| Primary Route of Excretion | Urine (~85% as parent drug)[11] | Not specified | Urine (70-85%)[12] |

The smaller volume of distribution for levocetirizine compared to dextrocetirizine suggests more restrictive tissue distribution.[1] Additionally, the significantly lower non-renal clearance of levocetirizine indicates it is less susceptible to hepatic metabolism than dextrocetirizine.[1]

Clinical Efficacy and Safety Profile

The superior pharmacodynamics of levocetirizine translate into potent clinical efficacy. In vivo studies, such as the histamine-induced wheal and flare model, demonstrate that the antihistaminic activity of racemic cetirizine is almost exclusively due to levocetirizine, with dextrocetirizine being inactive in this model.[14] A 2.5 mg dose of levocetirizine has shown comparable antihistaminic activity to a 5 mg dose of racemic cetirizine.[14]

| Study Type | Levocetirizine (2.5 mg) | Racemic Cetirizine (5 mg) | Dextrocetirizine (2.5 mg) |

| Max. Wheal Inhibition (%) | 83.8%[14] | 79.5%[14] | Inactive[14] |

| Max. Flare Inhibition (%) | 83.6%[14] | 88.5%[14] | Inactive[14] |

| Duration of Wheal Inhibition | ~28.4 hours[14] | ~24.4 hours[14] | Inactive[14] |

Regarding safety, a primary concern with antihistamines is sedation. While cetirizine is considered "non-sedating" at standard doses, some patients report somnolence.[4] Clinical trials directly comparing the sedative effects of levocetirizine and cetirizine have found no statistically significant difference between the two in patients with a history of sedation from cetirizine.[15][16]

Experimental Protocols

Protocol: In Vitro H1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound to the H1 receptor.

-

Preparation of Membranes: Human embryonic kidney (HEK293T) cells transiently expressing the human H1 receptor are cultured and harvested. A cell homogenate containing the receptor-rich membranes is prepared via sonification.[17]

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine) is incubated with the cell membrane preparation.[17]

-

Incubation: Increasing concentrations of the unlabeled test compounds (levocetirizine, dextrocetirizine) are added to compete with the radioligand for binding to the H1 receptor.[18]

-

Separation & Counting: After reaching equilibrium (e.g., 4 hours), the bound and free radioligand are separated by rapid filtration over glass fiber filters. The radioactivity trapped on the filters is measured using liquid scintillation counting.[17]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[18]

dot

Caption: Workflow for an H1 Receptor Radioligand Binding Assay.

Protocol: In Vivo Histamine-Induced Cutaneous Response Trial

This clinical model assesses the in vivo antihistaminic activity and duration of action.

-

Study Design: A randomized, double-blind, crossover, placebo-controlled trial is employed.[14]

-

Subjects: Healthy adult volunteers are enrolled.

-

Treatment Arms: Subjects receive a single oral dose of each treatment (e.g., 5 mg cetirizine, 2.5 mg levocetirizine, placebo) in a randomized order, separated by a washout period.[14]

-

Histamine Challenge: At baseline and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24, 32 hours), a fixed concentration of histamine is administered to the forearm skin via a prick test.[19]

-

Measurement: The surface areas of the resulting wheal (swelling) and flare (redness) are measured (e.g., by tracing and digital planimetry).[19]

-

Data Analysis: The percentage inhibition of the wheal and flare areas at each time point, compared to baseline, is calculated for each treatment. The maximum inhibition and duration of action are determined.[14]

Conclusion

The comparison of racemic cetirizine and its pure R-enantiomer, levocetirizine, provides a clear and compelling case for the principles of stereoselective pharmacology. Levocetirizine demonstrates superior pharmacodynamic properties, including a two-fold higher binding affinity for the H1 receptor and a significantly longer dissociation time, which account for the entirety of the racemate's therapeutic effect.[1][6] While its pharmacokinetic profile is largely similar to the racemate, subtle differences in volume of distribution and clearance further distinguish it from its distomer.[1] This technical analysis underscores the value of chiral switching as a strategy for optimizing drug therapy, leading to a more potent and targeted therapeutic agent.

References

- 1. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. SMPDB [smpdb.ca]

- 10. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the sedating effects of levocetirizine and cetirizine: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medscape.com [medscape.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding of (Rac)-Benpyrine on TNF-alpha

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the small molecule inhibitor (Rac)-Benpyrine and its target, Tumor Necrosis Factor-alpha (TNF-α). The content herein details the binding site, quantitative interaction data, the subsequent effects on downstream signaling pathways, and the experimental methodologies used to elucidate these findings.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has emerged as a critical therapeutic target.[1][2][3] this compound is a novel, orally active small molecule inhibitor that directly binds to TNF-α, effectively blocking its biological activity.[1][2] This document serves as a technical resource for researchers engaged in the study of TNF-α inhibitors and the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The interaction between this compound and TNF-α has been characterized by several key quantitative parameters, which are summarized in the table below. This data provides a concise overview of the binding affinity and inhibitory potency of the compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 82.1 μM | MicroScale Thermophoresis (MST) | [1][4] |

| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | ELISA | [1][4] |

| IC50 (TNF-α-induced L929 cell death) | 3.21 - 6.36 ng/mL (for various TNF-α mutants) | Cell Viability Assay | [1] |

The this compound Binding Site on TNF-α

Computational modeling and site-directed mutagenesis studies have been instrumental in identifying the specific binding site of this compound on TNF-α. The binding is primarily characterized by hydrophobic interactions.

Key Amino Acid Residues:

Site-directed mutagenesis experiments have revealed that Leucine 57 (Leu57) and Phenylalanine 59 (Phe59) are critical for the binding of Benpyrine to TNF-α.[1] Mutation of these residues to Alanine (L57A) and Leucine (Y59L, assuming the original publication intended to mutate the nearby Tyrosine 59 to Leucine, a common hydrophobic substitution) significantly diminishes the inhibitory effect of Benpyrine on TNF-α-induced cytotoxicity.[1] This suggests that these residues form a key part of the hydrophobic binding pocket for Benpyrine.

The binding of Benpyrine to the TNF-α trimer is thought to disrupt its interaction with its receptor, TNFR1, thereby preventing the initiation of downstream signaling cascades.[1][4]

Downstream Signaling Pathways Affected by this compound